4-Methoxy-6-methylbenzene-1,3-diol

Antioxidant Lipid Peroxidation Oxidative Stress

Researchers requiring reproducible antioxidant benchmarks face challenges sourcing 4-substituted resorcinols with verified substitution patterns, as generic analogs fail to replicate target engagement. 4-Methoxy-6-methylbenzene-1,3-diol (CAS 78238-02-5) solves this with its defined 4-methoxy/6-methyl pattern, delivering: - IC50 of 25 µM in Fe²⁺/ascorbate-induced lipid peroxidation assays for neuroprotective screening. - 70% relative increase in RBC survival under AAPH-induced hemolytic stress as a positive control. - Moderate antibacterial MIC values (S. aureus: 62.5 µg/mL; E. coli: 78.12 µg/mL) for medicinal chemistry derivatization. - RBP4-TTR interaction antagonism for studying retinol transport modulation. Standard pack sizes (10-100 mg) with custom synthesis available for scaffold optimization programs.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 78238-02-5
Cat. No. B13751375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-methylbenzene-1,3-diol
CAS78238-02-5
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)O)OC
InChIInChI=1S/C8H10O3/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,9-10H,1-2H3
InChIKeyJUVBQNZOSSOEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-6-methylbenzene-1,3-diol (CAS 78238-02-5): A Methylated Resorcinol Derivative for Bioactivity and Synthetic Research


4-Methoxy-6-methylbenzene-1,3-diol (CAS 78238-02-5), also known as 2,4-dihydroxy-5-methoxytoluene or 4-methoxy-6-methylresorcinol, is a methylated benzenediol compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol [1]. It belongs to the class of 4-substituted resorcinol derivatives, characterized by methoxy and methyl substituents on a 1,3-benzenediol core, which distinguishes it from simpler resorcinol analogs and influences its chemical reactivity and biological profile . The compound is employed primarily as a research reagent and synthetic intermediate in pharmaceutical and chemical investigations .

Methylated resorcinol scaffold for bioactivity and synthetic research
Supports antioxidant, antimicrobial, and protein-binding interaction studies
Employed as a research reagent and synthetic intermediate

Why 4-Methoxy-6-methylbenzene-1,3-diol Cannot Be Substituted by Generic Resorcinol or Catechol Analogs in Bioactivity Assays


Simple resorcinol (1,3-benzenediol) or catechol (1,2-benzenediol) analogs lack the specific 4-methoxy and 6-methyl substitution pattern present in 4-methoxy-6-methylbenzene-1,3-diol . This substitution pattern alters electron density on the aromatic ring, modulates hydrogen bonding capacity, and influences interactions with biological targets such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-B (NF-κB), as well as the compound's lipophilicity and metabolic stability . Consequently, the quantitative biological activity observed for this specific compound—including antioxidant potency, antimicrobial efficacy, and protein-binding interactions—cannot be assumed for unsubstituted or differently substituted benzenediols, making generic substitution unreliable for research reproducibility or industrial application development [1].

Generic analogs
Resorcinol or catechol analogs lack 4-methoxy-6-methyl pattern, altering target interaction profiles and reported bioactivity.
Substitution pattern
Specific substituents modulate electron density and lipophilicity; assay-response context may not transfer to unsubstituted or differently substituted benzenediols.
Reproducibility
Quantitative activity data cannot be assumed for simpler resorcinol derivatives, limiting direct substitution in research workflows.

Quantitative Evidence Guide: Differentiated Bioactivity and Target Engagement of 4-Methoxy-6-methylbenzene-1,3-diol


Antioxidant Potency: IC50 of 25 µM in Fe²⁺/Ascorbate-Induced Lipid Peroxidation Assay

In a study evaluating oxidative stress inhibition, 4-methoxy-6-methylbenzene-1,3-diol demonstrated an IC50 value of 25 µM in an Fe²⁺/ascorbate-induced fatty acid oxidation assay using mouse brain lipids . This activity is benchmarked against an untreated control (IC50 not applicable, baseline oxidation defined as 100% activity), establishing the compound's capacity to mitigate lipid peroxidation in a central nervous system-relevant model .

Antioxidant IC50
Cross-study comparable
IC50 = 25 µM
Fe²⁺/ascorbate-induced lipid peroxidation assay
Supports antioxidant capacity endpoint review in CNS-relevant oxidative stress models.
Benchmarked against untreated control (100% oxidation). Data to verify.
Antioxidant Lipid Peroxidation Oxidative Stress

Red Blood Cell (RBC) Survival Enhancement: 85% Survival vs. 50% Control Under Oxidative Hemolytic Stress

Under hemolytic conditions induced by AAPH or hydrogen peroxide, 4-methoxy-6-methylbenzene-1,3-diol improved red blood cell (RBC) survival to 85%, compared to a control survival rate of 50% without treatment . This protective effect underscores the compound's ability to preserve erythrocyte integrity and hemoglobin function against oxidative insults .

RBC Survival Enhancement
Cross-study comparable
85% vs. 50% control
AAPH/H₂O₂-induced hemolysis
Supports erythrocyte oxidative hemolysis endpoint review.
Reported +35 percentage points relative to untreated control. Data to verify.
Erythrocyte Protection Hemolysis Oxidative Damage

Antimicrobial Activity: MIC Values of 62.5 µg/mL (S. aureus) and 78.12 µg/mL (E. coli)

In vitro antimicrobial susceptibility testing revealed that 4-methoxy-6-methylbenzene-1,3-diol inhibits the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 62.5 µg/mL, and Escherichia coli with an MIC of 78.12 µg/mL . These values provide a quantitative baseline for comparing the compound's antibacterial potency against common Gram-positive and Gram-negative pathogens .

Antimicrobial MIC
Cross-study comparable
S. aureus 62.5 µg/mL
E. coli 78.12 µg/mL
Broth microdilution assay
Supports antimicrobial screening context as a scaffold for lead optimization.
MIC values indicate moderate potency; 15- to 125-fold higher than clinical antibiotics. Data to verify.
Antimicrobial MIC Bacterial Inhibition

RBP4-TTR Interaction Antagonism: Functional Modulation of Retinol Transport Protein

In an HTRF (Homogeneous Time-Resolved Fluorescence) assay, 4-methoxy-6-methylbenzene-1,3-diol (as Compound 65/66) demonstrated binding to retinol-binding protein 4 (RBP4) and antagonized the retinol-dependent RBP4-transthyretin (TTR) interaction [1]. This activity indicates that the compound can reduce serum RBP4 and retinol levels, a mechanism relevant for metabolic disorders such as type 2 diabetes and cardiovascular disease [1]. While specific Ki or IC50 values are not reported in the available summary, the functional antagonism establishes a distinct biochemical profile compared to resorcinol derivatives lacking this protein interaction [1].

RBP4-TTR Antagonism
Class-level inference
Functional antagonism reported
HTRF assay; no Ki/IC50 available
Supports retinol transport modulation study context as a tool molecule for target validation.
Differentiated from simpler resorcinol analogs. Source review required.
RBP4 Transthyretin Protein-Protein Interaction

Structural Differentiation: 4-Methoxy-6-methyl Substitution Pattern Confers Unique Reactivity and Target Engagement

4-Methoxy-6-methylbenzene-1,3-diol is distinguished from its closest analogs—resorcinol (1,3-benzenediol, CAS 108-46-3) and 4-methylresorcinol (CAS 496-73-1)—by the simultaneous presence of both a methoxy group at the 4-position and a methyl group at the 6-position on the resorcinol core . Resorcinol (MW 110.11) and 4-methylresorcinol (MW 124.14) lack the methoxy substituent, which significantly alters electron density, hydrogen-bonding potential, and lipophilicity (computed logP approximately 1.5 for the target compound vs. 0.8 for resorcinol) [1]. This structural divergence translates into the distinct biological activities quantified in the preceding evidence items, including antioxidant potency, antimicrobial MICs, and RBP4-TTR antagonism, which are not observed for the unsubstituted or mono-methylated analogs in available literature [2].

Structural Differentiation
Class-level inference
logP ≈ 1.5 vs. resorcinol ~0.8
MW 154.16 g/mol; 4-OCH₃, 6-CH₃ pattern
Unique substitution pattern drives distinct biological activities, preventing replacement by simpler analogs.
Computed physicochemical properties. Context-dependent.
SAR Resorcinol Derivative Chemical Biology

Recommended Research and Industrial Application Scenarios for 4-Methoxy-6-methylbenzene-1,3-diol Based on Quantitative Evidence


CNS Oxidative Stress Model Development

Use 4-methoxy-6-methylbenzene-1,3-diol as a reference antioxidant in Fe²⁺/ascorbate-induced lipid peroxidation assays using mouse brain lipids, leveraging its quantified IC50 of 25 µM to benchmark novel neuroprotective candidates .

Erythrocyte Oxidative Hemolysis Protection Studies

Employ the compound as a positive control in red blood cell survival assays under AAPH or hydrogen peroxide-induced hemolytic stress, where it demonstrates a 70% relative increase in RBC survival over untreated controls, validating assay sensitivity and antioxidant efficacy .

Antimicrobial Scaffold Optimization

Utilize 4-methoxy-6-methylbenzene-1,3-diol as a starting scaffold for medicinal chemistry optimization, given its moderate MIC values against S. aureus (62.5 µg/mL) and E. coli (78.12 µg/mL), to synthesize derivatives with enhanced antibacterial potency .

RBP4-TTR Interaction Probe in Metabolic Disease Research

Apply 4-methoxy-6-methylbenzene-1,3-diol as a functional probe to antagonize the RBP4-TTR interaction in vitro, enabling the study of retinol transport modulation in cellular models of type 2 diabetes or cardiovascular disease [1].

Application
Selection Property
Validation Focus
CNS Oxidative Stress Model Development
Antioxidant capacity endpoint review
Lipid peroxidation assay benchmarking
Erythrocyte Oxidative Hemolysis Protection Studies
Cellular oxidative stress model response
RBC survival endpoint validation
Antimicrobial Scaffold Optimization
Antimicrobial screening context
MIC and strain-panel endpoint review
RBP4-TTR Interaction Probe in Metabolic Disease Research
Protein-protein interaction assay context
Retinol transport modulation target validation

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